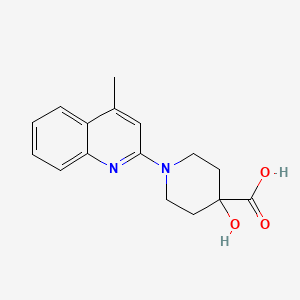

![molecular formula C21H21ClN2O2 B5500887 4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5500887.png)

4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one" involves multi-step protocols, often starting from chlorobenzene derivatives or bromophenyl compounds. For instance, Wujec and Typek (2023) describe a three-step synthesis protocol for a compound with a bromophenyl piperazine moiety, indicating a similar approach could be applied to chlorophenyl analogs (Wujec & Typek, 2023).

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been characterized using various spectroscopic techniques, including IR, NMR, and single-crystal X-ray diffraction. For example, Şahin et al. (2012) provide a detailed characterization, including X-ray and DFT structures, of a dichlorophenyl piperazine derivative, demonstrating the importance of these techniques in confirming molecular structures (Şahin, Özkan, Köksal, & Işık, 2012).

Chemical Reactions and Properties

The reactivity of the chlorophenyl piperazine moiety within such molecules can lead to various chemical transformations, such as substitutions or coupling reactions, which are often used in the synthesis of targeted derivatives for biological screening. Guna et al. (2009) discuss the synthesis of piperazine-1-yl-aroylamino and arylsulphonamido derivatives, highlighting the chemical versatility of the piperazine ring (Guna, Patolia, Patel, & Purohit, 2009).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their potential application in drug development. The crystal structure and hydrogen bonding patterns, for example, play a significant role in determining the solubility and bioavailability of these molecules. Song et al. (2012) describe the crystal structure of a related compound, noting the role of hydrogen bonds in stabilizing the crystal lattice (Song, Kumar, Chandraju, Naveen, & Li, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the electronic structure of the molecule. Compounds containing the chromen-2-one and piperazine moieties exhibit a range of biological activities, which can be attributed to their ability to interact with biological targets through various mechanisms, such as hydrogen bonding or π-π interactions. The molecular docking studies and biological activity screenings provide insights into the potential applications of these compounds in medicinal chemistry. Parveen et al. (2017) evaluated the estrogen receptor binding affinity of chromene and quinoline conjugates, offering a glimpse into the chemical properties that contribute to biological activity (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The compound is synthesized through multi-step protocols, involving reactions such as N-dealkylation and the formation of novel adducts. These processes are crucial for understanding its chemical properties and potential applications in medicinal chemistry (Wujec & Typek, 2023).

Antimicrobial and Antitumor Activities

- Certain derivatives of the compound have shown antimicrobial and antitumor activities, making it a candidate for further research in these areas. For instance, studies have highlighted its effectiveness against various microorganisms and cancer cell lines, indicating its potential use in developing new therapeutic agents (Bektaş et al., 2010).

Molecular Docking and SAR Analysis

- The compound has been used in molecular docking studies to understand its interaction with biological targets, such as estrogen receptors and Bcl-2 protein. Such studies are vital for drug design, helping to predict the compound's behavior in biological systems and its therapeutic potential (Parveen et al., 2017).

Structural Studies

- Structural analysis, including X-ray crystallography and NMR studies, provides insights into the molecular structure and properties of the compound. These studies are essential for understanding how the compound can be modified or combined with other molecules to enhance its efficacy (Song et al., 2012).

Biological Screening

- The compound has been subjected to biological screening to assess its potential as a therapeutic agent. This includes testing its efficacy against various bacterial and fungal strains, as well as its antiproliferative effects on cancer cells (Guna et al., 2009).

Synthesis Optimization

- Research has focused on optimizing the synthesis of the compound, including determining the best reaction conditions and yields. This is crucial for its potential mass production and use in pharmaceutical applications (Jin-peng, 2013).

Eigenschaften

IUPAC Name |

4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2/c1-15-2-7-19-16(13-21(25)26-20(19)12-15)14-23-8-10-24(11-9-23)18-5-3-17(22)4-6-18/h2-7,12-13H,8-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTKRPYDOXRURI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5500804.png)

![N~4~-cyclopent-3-en-1-yl-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5500809.png)

![7-[(2-anilinopyrimidin-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500819.png)

![2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5500829.png)

![N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5500834.png)

![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5500848.png)

![6-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5500856.png)

![3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5500862.png)

![4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5500865.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5500872.png)

![4-fluoro-N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5500882.png)

![methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5500906.png)

![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)